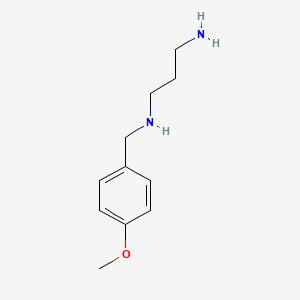![molecular formula C15H11N3O3S B2883214 N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 899963-51-0](/img/structure/B2883214.png)
N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is an off-white solid . It is a compound that has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. The yield of the final product is reported to be 68% . The synthesis process involves the use of formic acid and other reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The 1H NMR spectrum shows several peaks, indicating the presence of different types of hydrogen atoms in the molecule . The 13C NMR spectrum also provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The compound has been used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . It has also been involved in reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene .Physical And Chemical Properties Analysis
The compound is an off-white solid with a melting point of 158–159°C . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The compound can be structurally modified to target specific cancer cell lines. For instance, certain derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including lymphoma, leukemia, and solid tumors . These compounds can induce apoptosis and inhibit cell migration, making them promising candidates for cancer therapy.
Enzyme Inhibition
These compounds have potential as enzyme inhibitors. For example, they can be designed to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of DNA, RNA, and proteins. Inhibiting DHFR can lead to antitumor effects, as seen in studies where related compounds demonstrated efficacy against carcinosarcoma in rats .
Biological Evaluation
The biological evaluation of thieno[2,3-d]pyrimidine derivatives includes assessing their toxicity against normal cells versus their cytotoxicity against cancer cells. This helps in determining the therapeutic index of these compounds. Some derivatives have been found to possess selective cytotoxic activity on various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Synthetic Approaches
The compound serves as a versatile synthon in the synthesis of various thieno[2,3-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These synthetic approaches are crucial for creating a library of compounds with potential biological activities. The methods involve cyclization reactions and the use of different reagents to yield a variety of derivatives .
Structure-Activity Relationship (SAR) Studies
SAR studies of thieno[2,3-d]pyrimidine derivatives help in understanding the relationship between the chemical structure of a compound and its biological activity. This is essential for the rational design of new compounds with improved efficacy and reduced toxicity. The compound can be a starting point for such studies .
Chemical Tool Development
Thieno[2,3-d]pyrimidine derivatives can be used as chemical tools for the optimization and evaluation of new inhibitors for various biological targets. They can serve as a basis for the development of new drugs with specific mechanisms of action, such as EZH2 inhibitors, which are important in the context of epigenetic therapies .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-thieno[2,3-d]pyrimidin-4-yl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(12-7-20-10-3-1-2-4-11(10)21-12)18-13-9-5-6-22-15(9)17-8-16-13/h1-6,8,12H,7H2,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJXMQPYYPOGBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2883131.png)
![1-Spiro[2H-indole-3,4'-oxane]-1-ylprop-2-en-1-one](/img/structure/B2883133.png)

![2-(2,6-Difluorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2883136.png)



![N-[(2,3-Dimethyl-1H-indol-5-yl)methyl]but-2-ynamide](/img/structure/B2883144.png)
![N-[(E)-(5-imino-3-methyl-1-phenylpyrazol-4-ylidene)amino]-2,3-dimethylaniline](/img/structure/B2883145.png)


![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2883148.png)

